[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide
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Description
[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications
Glycine-site NMDA and AMPA Antagonists
Compounds similar to 4-(piperidylsulfonyl)phenyl-N-(2,6,8-trimethyl(4-quinolyl))carboxamide have been synthesized and characterized as antagonists at the glycine-site of the NMDA receptor and AMPA receptor. This application is crucial in the field of neuropharmacology, where modulation of these receptors can have significant implications for neurological disorders and conditions related to excitatory neurotransmission (Hays et al., 1993).
NK1 Receptor Ligands
The transformation of the quinoline nucleus into substituted or azole-fused pyridine moieties has led to the development of NK1 receptor ligands showing affinity in the nanomolar range. These ligands, including compounds with 4-methyl-1-piperazinyl derivatives, have shown potential in blocking induced proliferation and migration of microvascular endothelial cells, indicating their significance in cancer research and treatment (Giuliani et al., 2011).
Remote Sulfonylation of Aminoquinolines
The efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position using stable and safe sodium sulfinates as sulfide sources represents a breakthrough in organic synthesis. This process yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields, offering a more environmentally friendly approach to the synthesis of sulfonylated compounds (Xia et al., 2016).
Synthesis and Molecular Docking Studies
The synthesis of novel quinolone-3-carbaldehyde derivatives that include the 4-(piperidylsulfonyl)phenyl moiety has been explored. These compounds have been characterized and their structures elucidated by single crystal X-ray diffraction studies. Molecular docking studies have been carried out to understand the binding modes of these synthesized compounds with target proteins, indicating their potential in antimicrobial and antifungal applications (Desai et al., 2017).
Anticancer Activities
A series of 4-aminoquinoline derived sulfonyl analogs have been synthesized and evaluated for their anticancer activities. These compounds, including those with modifications similar to 4-(piperidylsulfonyl)phenyl moieties, have shown effectiveness against various cancer cell lines, with certain compounds exhibiting preferential cancer cell-killing effects, highlighting their potential as safe and effective anticancer agents (Solomon et al., 2019).
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(2,6,8-trimethylquinolin-4-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-16-13-17(2)23-21(14-16)22(15-18(3)25-23)26-24(28)19-7-9-20(10-8-19)31(29,30)27-11-5-4-6-12-27/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKZDASTUFDEJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.